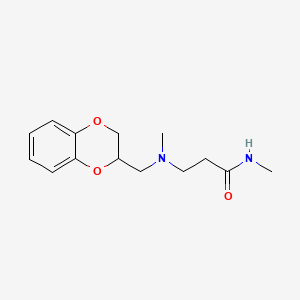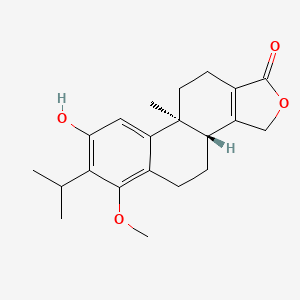![molecular formula C16H26O3S B14341929 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- CAS No. 93154-91-7](/img/structure/B14341929.png)
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves multiple steps. The starting material is typically 1,2-benzenediol. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The hydroxyethylthio group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and a base such as sodium hydroxide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the original diol.
Substitution: The hydroxyethylthio group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: Used as a stabilizer in polymers and resins, and as an antioxidant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals. The pathways involved are primarily related to antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Similar compounds include:
4-tert-Butylcatechol: Used as an antioxidant and stabilizer in various applications.
2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: Another antioxidant with similar applications
Propiedades
Número CAS |
93154-91-7 |
|---|---|
Fórmula molecular |
C16H26O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-3-(2-hydroxyethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H26O3S/c1-15(2,3)10-9-11(16(4,5)6)14(20-8-7-17)13(19)12(10)18/h9,17-19H,7-8H2,1-6H3 |
Clave InChI |
WBYWVEBJVMSPDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1O)O)SCCO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


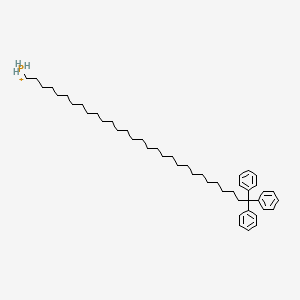
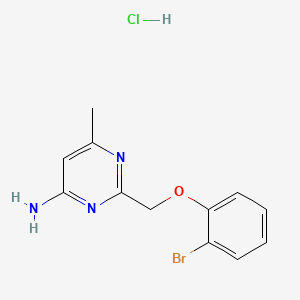


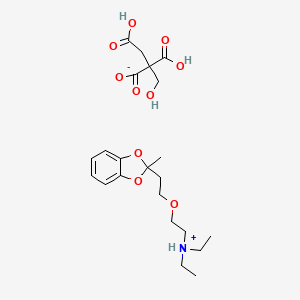



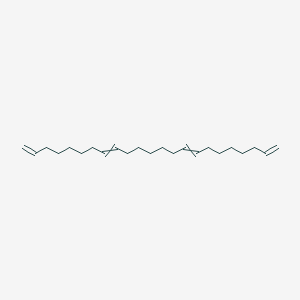
![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
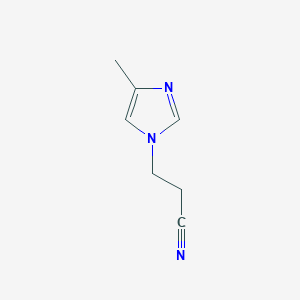
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
